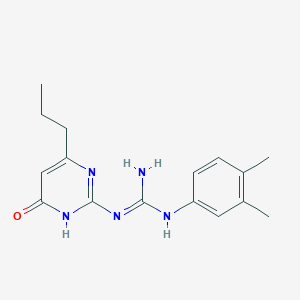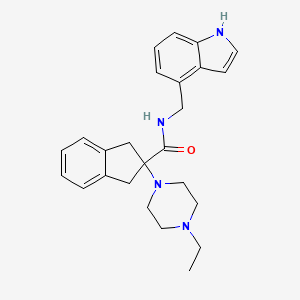
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine, also known as SMT 19969, is a small-molecule inhibitor of bacterial type II topoisomerases. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Mécanisme D'action
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 works by inhibiting the activity of bacterial type II topoisomerases, which are enzymes that are essential for bacterial DNA replication and transcription. Specifically, N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 binds to the DNA cleavage complex formed by the topoisomerase enzyme, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA breaks. This ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. In addition, N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in plasma.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 in lab experiments is its broad-spectrum antibacterial activity, which makes it useful for studying a range of bacterial species. In addition, its low toxicity and good pharmacokinetic properties make it a safe and effective tool for in vitro and in vivo studies. However, one limitation of using N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.
Orientations Futures
There are several potential future directions for the development of N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969. One possibility is to explore its activity against other bacterial species, including those that are resistant to other antibiotics. Another direction is to optimize the synthesis process to increase the yield and reduce the cost of production. Finally, N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 could be further developed as a clinical candidate for the treatment of bacterial infections.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 involves a multi-step process, starting with the reaction of 3,4-dimethylphenylamine with 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine to form the intermediate 4-propyl-1,6-dihydro-2-pyrimidinone-6-carboxylic acid. This intermediate is then reacted with guanidine to form the final product, N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 has been extensively studied for its antibacterial activity. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as MRSA and Pseudomonas aeruginosa. In addition, N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a new antibiotic.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-5-12-9-14(22)20-16(19-12)21-15(17)18-13-7-6-10(2)11(3)8-13/h6-9H,4-5H2,1-3H3,(H4,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEXOQPTERWPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-sec-butyl-7-(5-ethyl-2-thienyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6088596.png)
![2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)
![N-(3-chlorobenzyl)-3-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6088614.png)

![N-(2-chloro-3-pyridinyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6088620.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088627.png)
![ethyl 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088634.png)
![1-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6088636.png)
![4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6088640.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6088668.png)
![N-ethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(1-pyrrolidinyl)ethanamine](/img/structure/B6088672.png)